3-Tert-butyl-2-ethenylaniline
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-tert-butyl-2-ethenylaniline |
InChI |
InChI=1S/C12H17N/c1-5-9-10(12(2,3)4)7-6-8-11(9)13/h5-8H,1,13H2,2-4H3 |
InChI Key |
KHCMNHPYYWAZSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)N)C=C |
Origin of Product |
United States |
Preparation Methods
Advantages and Limitations
-
Advantages: High regioselectivity, scalability, and compatibility with sensitive functional groups.
-
Limitations: Requires strict anhydrous conditions and expensive catalysts.
Directed Ortho Metalation Strategy
Metalation and Electrophilic Trapping
Directed ortho metalation (DoM) exploits the amino group’s directing effect to functionalize the ortho position. Protecting the aniline as an acetanilide enables lithiation at the 2-position, followed by quenching with tert-butyl electrophiles.
Reaction Steps:
-
Protection:
-
Lithiation and Alkylation:
-
Deprotection and Vinylation:
Performance Metrics
-
Yield: ~60% over three steps.
-
Challenges: Sensitivity of lithiated intermediates to moisture and temperature.
Meerwein Arylation Approach
Diazotization and Vinyl Group Introduction
Adapting methodologies from diazotization-hydrolysis sequences, this route converts aniline derivatives to diazonium salts, which undergo Meerwein arylation with vinyl precursors.
Reaction Steps:
-
Diazotization:
-
Meerwein Arylation:
Optimization Insights
-
Solvent: Aqueous HCl/acetone mixtures improve solubility.
-
Yield: ~55% due to competing side reactions.
Wittig Reaction-Based Vinylation
Aldehyde Intermediate Formation
This method constructs the vinyl group via a Wittig reaction, starting from a 2-formyl-3-tert-butylaniline precursor.
Reaction Steps:
-
Formylation:
-
Wittig Olefination:
Efficiency and Scalability
-
Yield: ~70% after chromatography.
-
Drawbacks: Requires stoichiometric phosphine reagents.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Kumada/Heck | 2 | 68 | High | Moderate |
| Directed Ortho Metalation | 3 | 60 | Medium | Low |
| Meerwein Arylation | 2 | 55 | Low | High |
| Wittig Reaction | 2 | 70 | Medium | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-ethenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
3-Tert-butyl-2-ethenylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-ethenylaniline involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity. The ethenyl group can participate in π-π interactions, influencing the compound’s overall activity. The aniline moiety allows for hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-tert-butyl-2-ethenylaniline with compounds sharing structural motifs such as tert-butyl substituents, aromatic amines, or analogous functional groups.
Structural and Functional Group Comparisons
Key Observations
Steric and Electronic Effects :
- The tert-butyl group in all compounds provides steric hindrance, but its electronic influence varies. In this compound, the tert-butyl is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the tert-butylsulfonyl group in is electron-withdrawing, deactivating the adjacent acrylonitrile moiety .
- The ethenyl group in the target compound enables π-conjugation, enhancing resonance stabilization, which is absent in saturated analogs like 3-(3-tert-butylphenyl)-2-methylpropanal .
Reactivity and Applications :
- Amine vs. Aldehyde : The primary amine in this compound allows for nucleophilic reactions (e.g., acylation), whereas the aldehyde in is electrophilic, favoring condensations (e.g., Grignard additions).
- Heterocyclic Systems : Compounds like (thiophene) and (indole) exhibit distinct reactivity due to their heterocyclic cores. For example, thiophene derivatives are often used in materials science, while indoles are common in pharmaceuticals .
Solubility and Physicochemical Properties: The target compound’s lower molecular weight (175.27 g/mol) and aromatic amine group suggest moderate polarity, likely soluble in organic solvents like ethyl acetate.
Q & A
Q. What are the established synthetic routes for 3-tert-butyl-2-ethenylaniline, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves alkylation or condensation reactions. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl halides or alcohols under acidic conditions . Solvent choice (e.g., dichloromethane or toluene) and temperature control (50–80°C) are critical to minimize side reactions like over-alkylation. Catalysts such as AlCl₃ or FeCl₃ may enhance regioselectivity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .
Q. What analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and ethenyl protons (δ ~5–6 ppm for vinyl protons).
- FTIR : Absorbance peaks at ~3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C), and 1250 cm⁻¹ (C-N) validate functional groups.
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (C₁₂H₁₇N, exact mass: 175.1361 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data when characterizing derivatives of this compound?
Contradictions in spectral data (e.g., unexpected coupling patterns in NMR) may arise from conformational flexibility or impurities. Strategies include:
- Variable-temperature NMR : To observe dynamic effects (e.g., hindered rotation of the tert-butyl group).
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals and verify connectivity.
- Comparative analysis with analogs : Cross-reference data from structurally similar compounds, such as 3-(tert-butyl)aniline hydrochloride, to identify systematic errors .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in electrophilic substitution reactions?
The tert-butyl group acts as a strong electron-donating substituent, directing electrophiles to the para position of the aniline ring. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can monitor reaction rates with nitrating agents (e.g., HNO₃/H₂SO₄). Computational methods (DFT calculations) model transition states and predict regioselectivity, revealing steric effects from the bulky tert-butyl group .
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
Stability studies under controlled conditions show:
- Nonpolar solvents (e.g., hexane) : Reduce oxidation of the ethenyl group.
- Low temperatures (4°C) : Inhibit degradation via hydrolysis or polymerization. Accelerated aging experiments (40–60°C) with HPLC monitoring quantify degradation products, such as oxidized quinone derivatives .
Methodological Considerations
Q. What strategies optimize the scalability of this compound synthesis for gram-scale production?
- Continuous flow reactors : Improve heat transfer and reduce side reactions compared to batch methods.
- Catalyst recycling : Use immobilized Lewis acid catalysts (e.g., AlCl₃ on silica) to enhance cost-efficiency.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?
Molecular docking (using software like AutoDock Vina) models interactions with target enzymes (e.g., cytochrome P450). QSAR (Quantitative Structure-Activity Relationship) analysis correlates substituent effects (e.g., electron-donating groups) with inhibitory activity. MD (Molecular Dynamics) simulations assess binding stability in aqueous environments .
Data Contradiction and Validation
Q. How should researchers address discrepancies between experimental and theoretical data for this compound?
- Empirical falsification : Repeat experiments under standardized conditions to rule out procedural errors.
- Benchmarking : Compare computational results (e.g., DFT-predicted NMR shifts) with high-quality experimental datasets from peer-reviewed studies.
- Collaborative validation : Share raw data (e.g., crystallographic files, spectral traces) via open-access platforms for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
